3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-(pyridazin-3-yl)-1H-pyrazol-4-amine with carboxylic acid derivatives under acidic or basic conditions . The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-(pyridazin-3-yl)-1H-pyrazol-4-amine: A related compound with similar structural features and potential biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused pyrazole ring, known for its anticancer properties.
Uniqueness
3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific structural arrangement, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C9H8N4O2 |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
3-methyl-1-pyridazin-3-ylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-6-7(9(14)15)5-13(12-6)8-3-2-4-10-11-8/h2-5H,1H3,(H,14,15) |
InChI Key |
BBIMFVYUNROKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C2=NN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.